Cas no 89793-08-8 (6-Chloro-2,4-dimethyl-3-nitropyridine)
6-Chloro-2,4-dimethyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2,4-dimethyl-3-nitropyridine
- 6‐CHLORO‐2,4‐DIMETHYL‐3‐NITROPYRIDINE
- AKOS006228704
- DTXSID40508712
- EN300-115095
- CS-0223389
- MFCD12022592
- 89793-08-8
- DB-383548
-
- MDL: MFCD12022592
- Inchi: 1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3
- InChI Key: MZJLDJKORNDTNV-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=C(C(C)=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 186.0196052g/mol
- Monoisotopic Mass: 186.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.7Ų
6-Chloro-2,4-dimethyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182371-1g |
6-Chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 1g |
$1019.20 | 2023-08-31 | |
| Chemenu | CM176682-1g |
6-chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 1g |
$916 | 2021-08-05 | |
| eNovation Chemicals LLC | D197670-1g |
6-Chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 1g |
$685 | 2024-08-03 | |
| eNovation Chemicals LLC | D197670-5g |
6-Chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 5g |
$2250 | 2024-08-03 | |
| Enamine | EN300-115095-0.05g |
6-chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 0.05g |
$151.0 | 2023-02-18 | |
| Enamine | EN300-115095-0.1g |
6-chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 0.1g |
$226.0 | 2023-02-18 | |
| Enamine | EN300-115095-0.25g |
6-chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 0.25g |
$322.0 | 2023-02-18 | |
| Enamine | EN300-115095-0.5g |
6-chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 0.5g |
$508.0 | 2023-02-18 | |
| Enamine | EN300-115095-1.0g |
6-chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 1g |
$0.0 | 2023-06-09 | |
| Enamine | EN300-115095-2.5g |
6-chloro-2,4-dimethyl-3-nitropyridine |
89793-08-8 | 95% | 2.5g |
$1209.0 | 2023-02-18 |
6-Chloro-2,4-dimethyl-3-nitropyridine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6-Chloro-2,4-dimethyl-3-nitropyridine
Introduction to 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS No: 89793-08-8)
6-Chloro-2,4-dimethyl-3-nitropyridine, with the chemical identifier CAS No. 89793-08-8, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic nitro compound has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and nitro substituents on the pyridine ring enhances its reactivity, allowing for further functionalization and modification to develop novel compounds with potential therapeutic applications.
The compound's structure, characterized by a pyridine core with methyl groups at positions 2 and 4 and a nitro group at position 3, alongside a chloro substituent at position 6, contributes to its unique chemical properties. These features make 6-Chloro-2,4-dimethyl-3-nitropyridine a promising candidate for further exploration in medicinal chemistry. Researchers have leveraged its reactivity to synthesize derivatives that exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in interest regarding nitropyridine derivatives due to their potential in drug discovery. The nitro group in 6-Chloro-2,4-dimethyl-3-nitropyridine can be selectively reduced to an amine, providing a pathway to introduce amine functionalities into the molecule. This transformation is particularly useful in the development of bioactive molecules that require amine groups for binding to biological targets. Additionally, the chloro substituent offers opportunities for further derivatization through nucleophilic aromatic substitution reactions, enabling the creation of structurally diverse compounds.
The pharmaceutical industry has been exploring the use of such intermediates in the development of new drugs. For instance, studies have shown that nitropyridine derivatives can serve as scaffolds for kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The structural flexibility of 6-Chloro-2,4-dimethyl-3-nitropyridine allows medicinal chemists to modify its core structure while retaining its desirable pharmacological properties. This adaptability has led to its incorporation into numerous drug discovery programs aimed at identifying novel therapeutic agents.
Agrochemical research has also benefited from the utility of 6-Chloro-2,4-dimethyl-3-nitropyridine. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. The compound's mode of action often involves disrupting enzyme function or inhibiting key biosynthetic pathways, leading to the development of effective crop protection agents. The versatility of this intermediate has made it a cornerstone in the synthesis of agrochemicals designed to enhance agricultural productivity while minimizing environmental impact.
The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine typically involves multi-step organic reactions that highlight its synthetic utility. Starting from commercially available precursors such as 2,4-dimethylpyridine, nitration followed by chlorination yields the desired product. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality material for their studies. The ease of synthesis makes this compound an attractive choice for both academic and industrial research laboratories.
In conclusion, 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS No: 89793-08-8) is a multifaceted compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic benefits. The ongoing research into nitropyridine derivatives underscores the importance of this compound in advancing drug discovery and developing innovative solutions for agricultural challenges. As scientific understanding continues to evolve, the role of such intermediates is expected to expand further, driving innovation across multiple scientific disciplines.
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